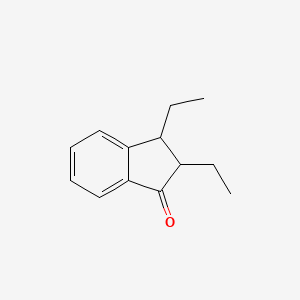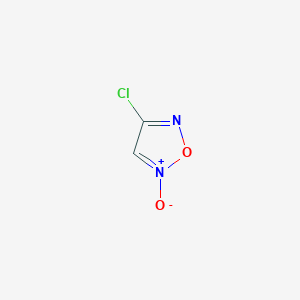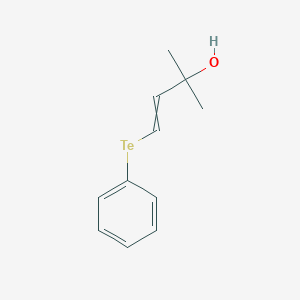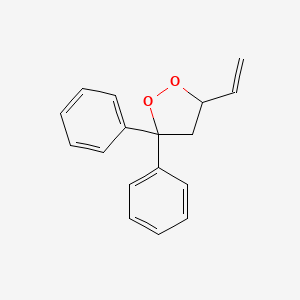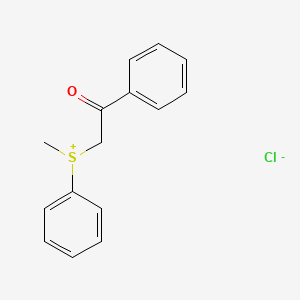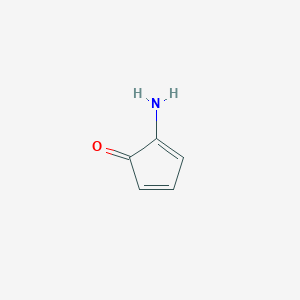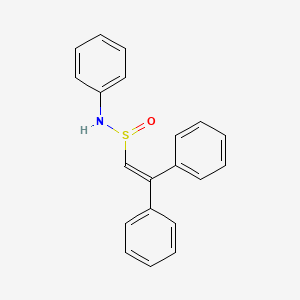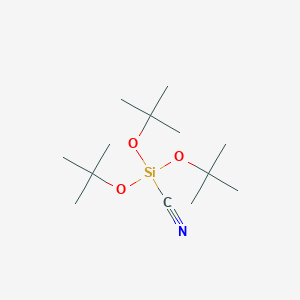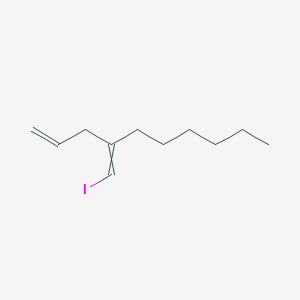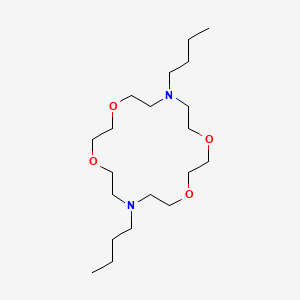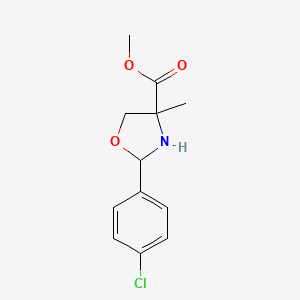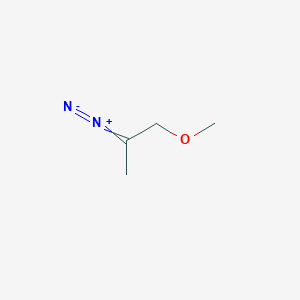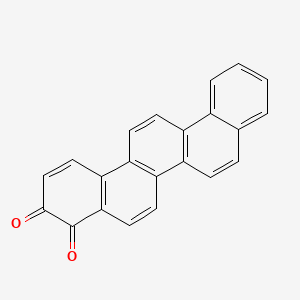
3,4-Picenedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Picenedione: is an organic compound with the molecular formula C22H12O2 . It is a derivative of picene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two ketone groups at the 3 and 4 positions of the picene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Picenedione typically involves the photochemical cyclization of dinaphthylethenes. This method is a key step in constructing the picene skeleton . The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves large-scale photochemical reactions under controlled conditions to ensure high yield and purity of the product. The use of advanced photoreactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Picenedione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce diols.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,4-Picenedione is used in the development of organic semiconductors and field-effect transistors due to its electronic properties
Biology and Medicine: Research into the biological and medicinal applications of this compound is ongoing. Its unique structure may offer potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is explored for its use in the production of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells. Its stability and electronic properties make it a valuable component in these technologies.
Wirkmechanismus
The mechanism of action of 3,4-Picenedione involves its interaction with various molecular targets and pathways. The compound’s ketone groups can participate in redox reactions, influencing the electronic properties of the molecules it interacts with. This can affect the behavior of organic semiconductors and other materials in which it is incorporated .
Vergleich Mit ähnlichen Verbindungen
Picene: The parent compound of 3,4-Picenedione, lacking the ketone groups.
Phenanthrenequinone: Another polycyclic aromatic compound with ketone groups, but with a different structure.
Anthraquinone: A related compound with a similar quinone structure but different aromatic ring arrangement.
Uniqueness: this compound is unique due to its specific placement of ketone groups on the picene structure, which imparts distinct electronic properties. This makes it particularly useful in applications requiring precise control of electronic behavior, such as in organic semiconductors and advanced materials.
Eigenschaften
CAS-Nummer |
103088-85-3 |
|---|---|
Molekularformel |
C22H12O2 |
Molekulargewicht |
308.3 g/mol |
IUPAC-Name |
picene-3,4-dione |
InChI |
InChI=1S/C22H12O2/c23-21-12-11-19-18-8-7-15-14-4-2-1-3-13(14)5-6-16(15)17(18)9-10-20(19)22(21)24/h1-12H |
InChI-Schlüssel |
RUZHFIHNLAQZNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC5=C4C=CC(=O)C5=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



